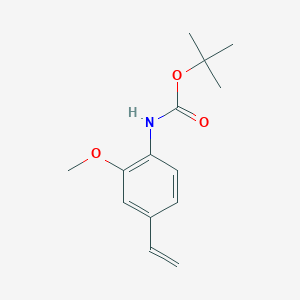

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate

CAS No.:

Cat. No.: VC20408508

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16) |

| Standard InChI Key | STRAJPYRQCLCRO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC |

Introduction

Chemical Identity and Structural Features

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate (CAS: 87188-51-0) belongs to the class of aromatic carbamates, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. Its structure integrates three key components:

-

Aromatic core: A benzene ring substituted with methoxy (-OCH₃) and vinyl (-CH=CH₂) groups.

-

Carbamate functionality: The Boc group (-OC(O)OC(CH₃)₃) attached to the phenolic oxygen, providing steric bulk and chemical stability.

-

Reactive vinyl group: Enables radical polymerization or copolymerization with other vinyl monomers.

The methoxy group at the ortho position influences electronic effects on the aromatic ring, while the para-substituted vinyl group ensures regioselective reactivity in polymerization processes .

Synthesis Methodologies

Carbamate Formation via Boc Protection

The synthesis typically involves Boc protection of 2-methoxy-4-vinylphenol (4-vinylguaiacol) using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild basic conditions, as demonstrated in analogous systems :

Reaction Scheme:

Optimized Conditions:

-

Solvent: Toluene or DMF (anhydrous)

-

Base: Triethylamine (1.1 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Temperature: 40–60°C

Key Considerations:

-

Moisture Control: Strict anhydrous conditions prevent hydrolysis of Boc anhydride.

-

Inhibitors: Addition of 4-methoxyphenol (0.5–1.0 wt%) suppresses premature vinyl polymerization .

Comparative Analysis of Protection Strategies

The Boc protection strategy contrasts with esterification approaches for 4-vinylguaiacol derivatives. For example, acetylated 4-vinylguaiacol (Ac4VG) requires acyl chlorides and produces polymers with glass transition temperatures () up to 117°C . In contrast, Boc carbamates offer superior hydrolytic stability under basic conditions, making them preferable for stepwise syntheses requiring orthogonal protection .

Table 1: Comparison of 4-Vinylguaiacol Derivatives

| Derivative | Protecting Group | of Polymer (°C) | Stability Profile |

|---|---|---|---|

| Ac4VG | Acetyl | 117 | Acid-labile |

| Prop4VG | Propionyl | 81 | Moderate hydrolysis |

| Boc carbamate | tert-Butyl | N/A | Base-stable, acid-labile |

Physicochemical Properties

Thermal Behavior

While direct thermal data for tert-butyl (2-methoxy-4-vinylphenyl)carbamate remains unreported, analogous Boc-protected phenols exhibit:

-

Decomposition Temperature: 180–220°C (TGA, nitrogen atmosphere) .

-

Glass Transition Temperature (): Dependent on polymer backbone; copolymers with styrene derivatives show values between 50–100°C .

Solubility and Reactivity

-

Solubility: Miscible with toluene, THF, and DCM; sparingly soluble in hexane.

-

Radical Reactivity: The vinyl group undergoes copolymerization with monomers like styrene or methyl methacrylate (MMA), with kinetics influenced by the electron-donating methoxy group .

Table 2: Predicted Physicochemical Properties

| Property | Value/Characteristics |

|---|---|

| Boiling Point | 290–310°C (extrapolated) |

| LogP (Octanol-Water) | 3.2 (estimated via fragment-based methods) |

| UV-Vis Absorption | = 275 nm (π→π*) |

Applications in Polymer Science

Sustainable Monomer Design

The compound aligns with green chemistry principles, as 4-vinylguaiacol can be derived from lignin depolymerization . Its incorporation into copolymers reduces reliance on petroleum-based styrene, with demonstrated applications in:

-

Thermoplastics: Adjusting via side-chain engineering (e.g., alkyl esters vs. carbamates) .

-

Adhesives: Enhanced affinity to polar substrates due to methoxy and carbamate groups.

Controlled Radical Polymerization

Despite challenges in homopolymerization due to phenolic inhibition , the Boc-protected derivative enables reversible addition-fragmentation chain-transfer (RAFT) polymerization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume